1-(Furan-2-carbonyl)piperidine-4-carbonitrile
Description
Properties
IUPAC Name |
1-(furan-2-carbonyl)piperidine-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c12-8-9-3-5-13(6-4-9)11(14)10-2-1-7-15-10/h1-2,7,9H,3-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OERDLVHEXSLBFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C#N)C(=O)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Furan-2-carbonyl)piperidine-4-carbonitrile typically involves the reaction of furan-2-carboxylic acid with piperidine-4-carbonitrile under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(Furan-2-carbonyl)piperidine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to
Biological Activity
1-(Furan-2-carbonyl)piperidine-4-carbonitrile, a compound with the molecular formula C11H12N2O2, has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The structure of 1-(Furan-2-carbonyl)piperidine-4-carbonitrile consists of a piperidine ring substituted with a furan-2-carbonyl group and a carbonitrile functional group. The presence of these functional groups may contribute to its biological activity.
Antimicrobial Properties
Research indicates that derivatives of piperidine, including 1-(Furan-2-carbonyl)piperidine-4-carbonitrile, exhibit significant antimicrobial activity. Studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains, suggesting that this compound may also possess similar properties.
Anticancer Activity
1-(Furan-2-carbonyl)piperidine-4-carbonitrile has been investigated for its potential anticancer effects. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines, particularly those associated with BRAF mutations. The compound's mechanism appears to involve the inhibition of key signaling pathways involved in cell growth and survival.
The biological activity of 1-(Furan-2-carbonyl)piperidine-4-carbonitrile is thought to be mediated through interactions with specific molecular targets:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cancer cell proliferation, such as BRAF and MEK, leading to reduced tumor growth.
- Modulation of Cell Signaling Pathways : By interfering with signaling pathways such as ERK/MAPK, the compound can induce apoptosis in cancer cells.
Case Studies
- BRAF Inhibition : In a study focusing on BRAF inhibitors, analogs of 1-(Furan-2-carbonyl)piperidine-4-carbonitrile were synthesized and tested for their ability to inhibit mutant BRAF activity. Results indicated that certain derivatives showed nanomolar potency against BRAF-driven melanoma cell lines .
- Antimicrobial Screening : A series of piperidine derivatives were evaluated for antimicrobial activity against Gram-positive and Gram-negative bacteria. The results showed that compounds containing furan moieties exhibited enhanced activity compared to those without, highlighting the importance of structural features in determining biological efficacy.
Data Table: Biological Activities of 1-(Furan-2-carbonyl)piperidine-4-carbonitrile Analogues
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The piperidine-4-carbonitrile scaffold is common in medicinal chemistry. Below is a comparison of key analogs, highlighting substituent effects on physicochemical and biological properties:
*Molecular weight calculated based on formula C12H11N2O2.
Key Observations:
- Substitutions like trifluoromethyl (compound 4) further improve lipophilicity and bioavailability .
- Aromatic Systems : Furan-2-carbonyl (target compound) and benzoyl (compound 88) moieties contribute to π-π stacking interactions in target binding, critical for kinase inhibition .
- Heterocyclic Extensions : Bromoisothiazolopyridine (compound 10d) introduces halogen bonding, enhancing selectivity for kinase targets like GAK .
Physicochemical Properties
- Solubility : The nitrile group reduces solubility in aqueous media but improves CNS penetration. For example, compound 88 has a calculated LogP of 1.2, indicating moderate lipophilicity .
- Thermal Stability : Piperidine-4-carbonitrile derivatives generally exhibit stability up to 200°C, as evidenced by thermogravimetric analysis of compound 10d .
Q & A
Q. How can researchers validate target engagement in cellular assays?
- Techniques :
- CETSA : Cellular Thermal Shift Assay to confirm binding to intended targets.
- SAR-by-NMR : Fragment-based screening to map interaction sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
